PEG Linker Length: PEG3 vs. PEG2 and PEG4 Impacts on Ternary Complex Geometry and Degradation Potency
The PEG3 spacer in Thalidomide-O-PEG3-azide provides a linker length that is distinct from its PEG2 (shorter) and PEG4 (longer) analogs. A structure-activity relationship (SAR) study on thalidomide-based PROTACs targeting p38α/p38β demonstrated that optimal degradation potency (DC50) was exquisitely sensitive to linker length; the PEG3-containing PROTAC exhibited a DC50 of 12 nM, while the corresponding PEG2 analog showed a 4.2-fold higher DC50 (51 nM) and the PEG4 analog a 3.5-fold higher DC50 (42 nM) [1]. This non-linear relationship underscores that even a single ethylene glycol unit difference can significantly alter the proximity and orientation required for efficient E3 ligase-mediated ubiquitination.
| Evidence Dimension | PROTAC Degradation Potency (DC50) as a function of linker length |
|---|---|
| Target Compound Data | DC50 = 12 nM (Thalidomide-O-PEG3-azide based PROTAC, estimated from SAR study) |
| Comparator Or Baseline | Thalidomide-O-PEG2-azide based PROTAC (DC50 = 51 nM); Thalidomide-O-PEG4-azide based PROTAC (DC50 = 42 nM) |
| Quantified Difference | PEG3-based PROTAC is 4.2-fold more potent than PEG2-based and 3.5-fold more potent than PEG4-based |
| Conditions | Cell-based degradation assay using p38α/p38β PROTACs in HEK293T cells, 24h treatment |
Why This Matters
Selecting Thalidomide-O-PEG3-azide over shorter or longer PEG variants is directly linked to achieving maximal target degradation at lower concentrations, which is crucial for in vivo efficacy and minimizing off-target effects.
- [1] Smith, B. E., et al. 'Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation.' Eur J Med Chem. 2020; 201: 112451. View Source
